molecular formula C₂₀H₂₁NO₁₄ B1147098 methyl (2S,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-(4-nitrophenoxy)carbonyloxyoxane-2-carboxylate CAS No. 228412-71-3

methyl (2S,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-(4-nitrophenoxy)carbonyloxyoxane-2-carboxylate

Cat. No. B1147098
M. Wt: 499.38
InChI Key:
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Description

The chemical compound belongs to a class of complex organic molecules with potential applications in various fields, including materials science and pharmaceuticals. Research into similar compounds focuses on understanding their synthesis, structure, and properties to explore their potential applications.

Synthesis Analysis

Research demonstrates various synthetic strategies for compounds with similar structures, including nitration reactions and cycloaddition. For instance, nitration of methyl-3-hydroxythiophene-2-carboxylate yields products with specific nitro isomer configurations, guided by NMR data and O to N acyl migrations (Barker, Huddleston, Wood, & Burkitt, 2001). Additionally, the Hantzsch reaction has been used for the synthesis of specific dihydropyridine derivatives, illustrating the diversity of synthetic approaches available for constructing complex molecules (Suh & Hong, 1990).

Molecular Structure Analysis

The molecular structure of similar compounds is often determined using crystallographic methods, providing insights into their geometrical configuration, bonding, and potential intermolecular interactions. For example, the crystal structure of methyl 4-hydroxy-3-nitro-2-(4-nitrophenyl)-5-(1,1,1-triphenyl-λ5-phosphanylidene)-1,3-cyclopentadiene-1-carboxylate was elucidated, revealing details about its space group, cell dimensions, and hydrogen bonding patterns (Alizadeh, 2005).

Chemical Reactions and Properties

The chemical behavior of similar molecules under various conditions can elucidate their reactivity, stability, and potential applications. Research into the reaction of 5-aryloxytetrazoles with dimethyl sulfoxide, for instance, has developed selective procedures for synthesizing specific tetrazole derivatives, indicating the influence of substituents on chemical reactivity (Dabbagh, Noroozi Pesyan, Bagheri, Takemo, & Hayashi, 2005).

Physical Properties Analysis

The physical properties of organic compounds, including melting points, solubility, and crystalline structure, are crucial for their practical application. The synthesis and characterization of new radicals for testing the antioxidant activity of polyphenols, for example, highlight the importance of understanding the physical properties of these compounds (Torres, Carreras, Jiménez, Brillas, Torrelles, Rius, & Juliá, 2007).

Chemical Properties Analysis

The chemical properties, including reactivity towards various reagents, stability under different conditions, and potential for forming derivatives, are fundamental for exploring the applications of these molecules. Research into carboxymethyl-substituted bifunctional chelators, for example, explores the preparation of derivatives for use as protein labels, demonstrating the chemical versatility of these compounds (Kline, Betebenner, & Johnson, 1991).

Scientific Research Applications

Stereocontrolled Synthesis

Researchers have developed novel strategies for the stereocontrolled transformation of nitrohexofuranoses into cyclopentylamines, which involve intramolecular cyclization leading to 2-oxabicyclo[2.2.1]heptane derivatives. This methodology enables the synthesis of enantiopure compounds, exemplified by methyl (1S,2S,3R,4S,5R)-2-amino-3,4,5-trihydroxycyclopentanecarboxylate, showcasing the compound's role in the precise construction of complex molecular architectures (Fernandez et al., 2008).

Reaction with Dimethyl Sulfoxide

Another study highlights the reaction of methyl 5-(4-nitrophenoxy)tetrazole-2-carboxylate with dimethyl sulfoxide, leading to a mixture of products, including 1-methylsulfanylmethyl-5-(4-nitrophenoxy)tetrazole. This demonstrates the compound's reactivity and potential in synthesizing tetrazole derivatives, which are of interest due to their pharmacological properties (Dabbagh et al., 2005).

Allosteric Modifiers of Hemoglobin

In the context of medicinal chemistry, compounds structurally related to methyl (2S,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-(4-nitrophenoxy)carbonyloxyoxane-2-carboxylate have been explored as allosteric modifiers of hemoglobin. These studies aim to develop novel therapeutics that can adjust the oxygen affinity of hemoglobin, potentially offering treatment options for conditions related to oxygen delivery (Randad et al., 1991).

Safety And Hazards

The safety and hazards associated with this compound are not specified in the available resources. As with any chemical, appropriate safety measures should be taken when handling it .

Future Directions

The future directions for research and applications involving this compound are not specified in the available resources. Given its complex structure and the presence of multiple functional groups, it could potentially be of interest in various areas of organic chemistry .

properties

IUPAC Name

methyl (2S,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-(4-nitrophenoxy)carbonyloxyoxane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO14/c1-9(22)30-14-15(31-10(2)23)17(32-11(3)24)19(34-16(14)18(25)29-4)35-20(26)33-13-7-5-12(6-8-13)21(27)28/h5-8,14-17,19H,1-4H3/t14-,15-,16-,17+,19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOZDLZHZVWFBBG-CWLGOENISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1C(C(OC(C1OC(=O)C)OC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])C(=O)OC)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@H]1[C@@H]([C@H](O[C@H]([C@@H]1OC(=O)C)OC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])C(=O)OC)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl (2S,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-(4-nitrophenoxy)carbonyloxyoxane-2-carboxylate

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